molecular formula C10H10BrFN2O B7936776 N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide

Cat. No.: B7936776
M. Wt: 273.10 g/mol
InChI Key: YDTGLMWMYGKGHT-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the benzamide moiety enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or fluorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Chemistry: N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets such as enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

  • N-(azetidin-3-yl)-4-chloro-2-fluorobenzamide
  • N-(azetidin-3-yl)-4-bromo-2-chlorobenzamide
  • N-(azetidin-3-yl)-4-bromo-2-iodobenzamide

Comparison: N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Compared to its analogs, the compound exhibits distinct physicochemical properties and biological activities, making it a valuable candidate for various applications in research and industry .

Properties

IUPAC Name

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O/c11-6-1-2-8(9(12)3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTGLMWMYGKGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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